

Bisotrizole chemical structure and properties

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Compound of Interest

Compound Name: Bisotrizole

Cat. No.: B1663556

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Bisotrizole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisotrizole, marketed under trade names such as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) radiation absorber.^{[1][2]} Its unique hybrid mechanism, combining the properties of both organic and inorganic UV filters, positions it as a valuable ingredient in modern sun care and dermatological formulations. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **Bisotrizole**. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its photostability and safety profile.

Chemical Structure and Identification

Bisotrizole, with the chemical name 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], is a complex organic molecule belonging to the benzotriazole class of compounds.^{[1][3][4]} Its structure is characterized by two benzotriazole-substituted phenol rings linked by a methylene bridge.

Table 1: Chemical Identifiers for **Bisotrizole**

Identifier	Value
IUPAC Name	2,2'-Methylenebis[6-(2H-1,2,3-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol]
CAS Number	103597-45-1
Molecular Formula	C ₄₁ H ₅₀ N ₆ O ₂
SMILES String	<chem>CC(C)(C)CC(C)(C)c1cc(Cc2cc(cc(c2O)-n3nc4ccccc4n3)C(C)(C)CC(C)(C)C)c(O)c(c1)-n5nc6ccccc6n5</chem>
InChI Key	FQUNFJULCYSSOP-UHFFFAOYSA-N
Synonyms	Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT), UV-360, Tinosorb M

Physicochemical Properties

Bisotrizole's physical and chemical properties are critical to its function and formulation in cosmetic and pharmaceutical products. It is a photostable molecule with poor solubility in most common solvents, leading to its formulation as a microfine particle dispersion.

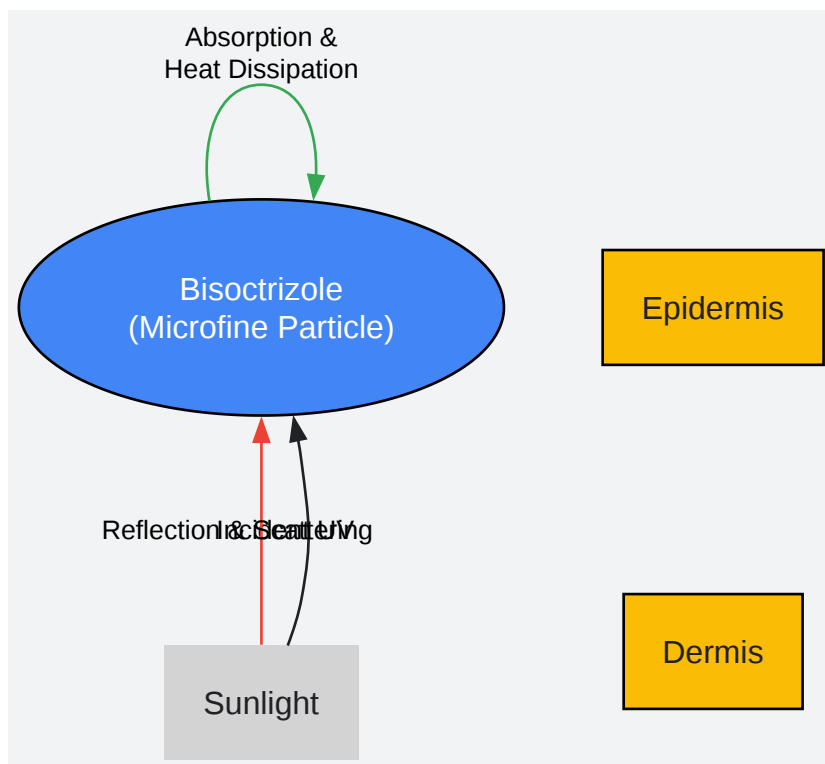
Table 2: Physicochemical Properties of **Bisotrizole**

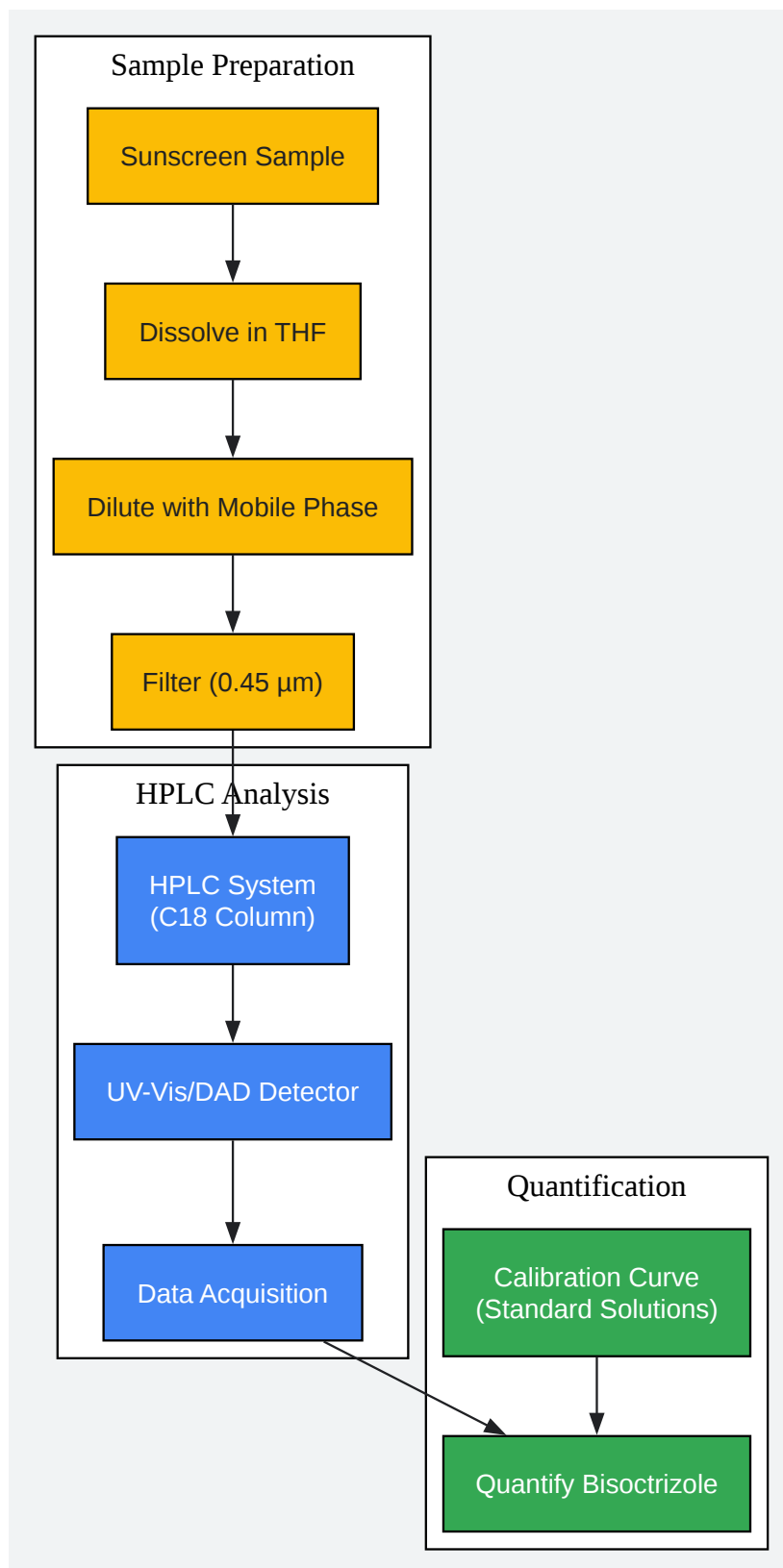
Property	Value
Molecular Weight	658.88 g/mol
Appearance	White to light yellow powder
Melting Point	195.7 °C
Boiling Point (Predicted)	771.6 ± 70.0 °C
Density (d20)	1.2 g/cm ³
Water Solubility	< 0.001 %w/w (at 20°C)
Solubility in Organic Solvents (at 20°C)	Acetone: 0.05 %w/w, Chloroform: 100 %w/w, n-Hexane: 0.03 %w/w, Methylene Chloride: 75 %w/w, Toluene: 34 %w/w
UV Absorption Maxima	Chloroform: 308 nm, 349 nm; n-Heptane: 348 nm

Mechanism of Action: A Hybrid Approach to UV Protection

Bisotrizole functions as a broad-spectrum UV filter through a unique triple-action mechanism that combines the characteristics of both chemical and physical sunscreens. This hybrid nature allows it to absorb, scatter, and reflect UV radiation across the entire UVA and UVB spectrum (approximately 280-400 nm).

- **UV Absorption:** The benzotriazole moieties within the **Bisotrizole** molecule are highly effective at absorbing UV photons. Upon absorption of UV energy, the molecule undergoes a reversible electronic transition, converting the harmful radiation into thermal energy, which is then dissipated.
- **Light Scattering and Reflection:** **Bisotrizole** is formulated as microfine organic particles, typically less than 200 nm in diameter. These particles scatter and reflect a portion of the incoming UV radiation, a mechanism analogous to that of inorganic physical blockers like titanium dioxide and zinc oxide.





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